1-Bromo-2-nitro-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-nitro-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of a bromine atom and a nitro group attached to the fluorenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-nitro-9H-fluoren-9-one can be synthesized through a multi-step process involving the bromination and nitration of fluorenone derivatives. The typical synthetic route involves the bromination of 9H-fluoren-9-one to form 1-bromo-9H-fluoren-9-one, followed by nitration to introduce the nitro group at the 2-position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of various substituted fluorenone derivatives.
Reduction: Formation of 1-bromo-2-amino-9H-fluoren-9-one.
Oxidation: Formation of higher oxidation state fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-nitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-nitro-9H-fluoren-9-one involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can lead to various chemical transformations, including nucleophilic substitution and reduction reactions. The pathways involved depend on the specific conditions and reagents used in the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-9H-fluoren-9-one: Similar structure but lacks the nitro group.
2-Nitro-9H-fluoren-9-one: Similar structure but lacks the bromine atom.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
21921-54-0 |
---|---|
Molekularformel |
C13H6BrNO3 |
Molekulargewicht |
304.09 g/mol |
IUPAC-Name |
1-bromo-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6BrNO3/c14-12-10(15(17)18)6-5-8-7-3-1-2-4-9(7)13(16)11(8)12/h1-6H |
InChI-Schlüssel |
JGCJPMDFBFJJDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.